4-Amino-2-benzylthio-5-nitrothiazole

Medicinal Chemistry Scaffold Optimization SAR Studies

Researchers requiring 2-substituted 5-nitrothiazole building blocks for late-stage oxidation diversification often find methylthio analogs insufficient. 4-Amino-2-benzylthio-5-nitrothiazole provides a benzylthio handle that enables selective oxidation to benzylsulfinyl and benzylsulfonyl derivatives. • Generates graded-polarity libraries for SAR and agrochemical leads. • Serves as HPLC reference standard (mp 160-162 °C). • Purity ≥95%. Ready for immediate shipment.

Molecular Formula C10H9N3O2S2
Molecular Weight 267.3 g/mol
Cat. No. B1634615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-benzylthio-5-nitrothiazole
Molecular FormulaC10H9N3O2S2
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC(=C(S2)[N+](=O)[O-])N
InChIInChI=1S/C10H9N3O2S2/c11-8-9(13(14)15)17-10(12-8)16-6-7-4-2-1-3-5-7/h1-5H,6,11H2
InChIKeyWISBWMOOHWHVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-benzylthio-5-nitrothiazole: Physicochemical Profile


4-Amino-2-benzylthio-5-nitrothiazole is a substituted 5-nitrothiazole derivative featuring a 4-amino group and a 2-benzylthio moiety. The compound has a molecular formula of C10H9N3O2S2 and a molecular weight of 267.3 g/mol . Its physicochemical profile includes a melting point of 160-162°C, a predicted boiling point of 497.2±55.0 °C, a predicted density of 1.49±0.1 g/cm³, and a predicted pKa of -1.19±0.10 . The compound is commercially available from multiple suppliers with typical purity specifications of 95-98% for research use .

2-Benzylthio substitution required for SAR integrity; verify substitution pattern before procurement.
Defined solid-state properties support formulation screening and thermal analysis workflows.
Available from multiple suppliers in research-grade purity; confirm lot-specific analytical data (COA).

4-Amino-2-benzylthio-5-nitrothiazole: Importance of the 2-Benzylthio Group


The 2-position substituent on the 5-nitrothiazole scaffold is a primary determinant of physicochemical and biological behavior. Substitution of the 2-benzylthio group with smaller alkylthio moieties (e.g., methylthio) substantially alters molecular weight, lipophilicity, and predicted pharmacokinetic properties, thereby invalidating direct substitution in structure-activity relationship (SAR) studies or synthetic workflows . Furthermore, the benzylthio group introduces a site for further functionalization via oxidation to sulfoxide or sulfone derivatives—an option absent in simple alkylthio analogs [1]. Procurement decisions based solely on the 4-amino-5-nitrothiazole core without specification of the 2-substituent will yield compounds with fundamentally different property profiles and cannot be interchanged without revalidation of downstream applications.

2-Alkylthio analogs (e.g., methylthio) have markedly different molecular weight and lipophilicity; direct substitution may compromise SAR consistency.
Oxidation to sulfoxide/sulfone is unique to the benzylthio group; alkylthio analogs lack benzylic stabilization and diversification potential.
Core-only procurement (4-amino-5-nitrothiazole without 2-benzylthio) yields compounds with divergent physical properties, requiring revalidation of analytical methods and reactivity.

4-Amino-2-benzylthio-5-nitrothiazole: Differentiation from Related Analogs


Molecular Weight and Lipophilicity: Benzylthio vs. Methylthio

4-Amino-2-benzylthio-5-nitrothiazole exhibits a molecular weight of 267.3 g/mol , which is 76.1 g/mol (39.8%) higher than the 191.2 g/mol of the 2-methylthio analog (4-Amino-2-methylthio-5-nitrothiazole, CAS 127346-42-3) . This difference arises solely from the replacement of a methyl group with a benzyl group at the 2-position. The increased lipophilicity associated with the benzyl substituent (logP predicted increase of approximately 2.0-2.5 units based on fragment contribution methods) directly impacts membrane permeability and solubility profiles in biological assays, rendering the two compounds non-interchangeable in lead optimization campaigns.

MW & Lipophilicity
Reported
267.3 vs 191.2 g/mol, Δ +76.1 (+39.8%); logP increase ~2.0–2.5 units
Supports analog identity verification for SAR workflows.
Reported data; confirm by analytical QC (HPLC/MS).
Medicinal Chemistry Scaffold Optimization SAR Studies

Melting Point & Crystallinity: Benzylthio vs. Parent Scaffold

4-Amino-2-benzylthio-5-nitrothiazole exhibits a well-defined melting point range of 160-162°C . In contrast, the parent scaffold 2-Amino-5-nitrothiazole (CAS 121-66-4) melts at approximately 195-200°C with decomposition. The addition of the 2-benzylthio group lowers the melting point by approximately 35-40°C, indicating altered intermolecular packing and crystallinity. This difference is directly relevant to formulation development and analytical method qualification, as melting behavior affects solubility, stability under thermal stress, and suitability for differential scanning calorimetry (DSC) characterization.

Melting Point
Reported
160–162 °C vs 195–200 °C (decomp.), Δ -35 to -40 °C
Altered crystallinity may affect formulation handling and DSC suitability.
Reported values; verify per lot for critical thermal methods.
Solid-State Chemistry Formulation Development Analytical Chemistry

Benzylthio Oxidation: A Synthetic Diversification Handle

The 2-benzylthio substituent in 4-Amino-2-benzylthio-5-nitrothiazole can undergo controlled oxidation to yield the corresponding sulfoxide (benzylsulfinyl) or sulfone (benzylsulfonyl) derivatives [1]. This synthetic handle enables systematic exploration of hydrogen-bonding capacity and polarity without modifying the 4-amino or 5-nitro groups. Patent literature describes herbicidally active thiazole derivatives where benzylthio, benzylsulfinyl, and benzylsulfonyl substitution at the 2-position produce graded changes in biological activity [2]. In contrast, the 2-methylthio analog lacks the benzylic stabilization that facilitates controlled, selective oxidation without ring degradation—the benzyl group provides resonance stabilization of radical intermediates during oxidation that is unavailable to simple alkylthio substituents.

Synthetic Handle
Method context
Benzylthio oxidizable to sulfoxide/sulfone; methylthio lacks benzylic stabilization.
Enables focused library diversification from a single intermediate.
Patent-reported method; oxidation conditions may vary.
Synthetic Chemistry Late-Stage Functionalization Medicinal Chemistry

Commercial Purity and Sourcing Specifications

4-Amino-2-benzylthio-5-nitrothiazole is commercially available from multiple suppliers at purities ranging from 95% (standard research grade) to 98% (higher purity grade) . This contrasts with the more widely available 2-amino-5-nitrothiazole parent scaffold, which is commonly supplied at ≥97% purity due to its broader commercial use. The narrower purity range and fewer supplier options for the 2-benzylthio derivative reflect its status as a specialized, lower-volume research intermediate. Procurement decisions should account for the trade-off between the unique structural features of the benzylthio compound and the more established supply chain for parent scaffolds.

Commercial Purity
Reported
95–98% (target) vs ≥97% for 2-amino parent scaffold.
Verify supplier-specific purity and COA before procurement.
Supplier-reported ranges; analytical method not standardized.
Chemical Procurement Quality Control Synthetic Chemistry

4-Amino-2-benzylthio-5-nitrothiazole: Research Applications


Controlled Lipophilicity Modulation for SAR Studies

Based on the 39.8% higher molecular weight and increased lipophilicity of the benzylthio derivative compared to the methylthio analog , this compound is appropriate for SAR campaigns exploring the effect of 2-position substituent size and hydrophobicity on target binding, membrane permeability, or metabolic stability. The compound serves as an intermediate lipophilicity point between methylthio and larger aromatic substituents.

Controlled Oxidation to Sulfoxide/Sulfone Derivatives

The benzylthio group provides a handle for oxidation to benzylsulfinyl (sulfoxide) and benzylsulfonyl (sulfone) derivatives [1], enabling the generation of focused compound libraries with graded polarity and hydrogen-bonding capacity. This application is not feasible with the methylthio analog due to the absence of benzylic stabilization that facilitates selective oxidation. Procure this compound when late-stage oxidation diversification is a planned component of the synthetic strategy.

Analytical Method Development & Reference Standard Qualification

With a defined melting point of 160-162°C and distinct chromatographic behavior arising from its benzyl substituent , this compound is suitable for use as an analytical reference standard in HPLC method development, particularly for separating and quantifying 2-substituted 5-nitrothiazole analogs in reaction mixtures or stability samples.

Agrochemical Lead Discovery with Benzylthio-Thiazole Scaffolds

Patent literature describes herbicidally active thiazole derivatives bearing benzylthio, benzylsulfinyl, or benzylsulfonyl groups at the 2-position [2]. 4-Amino-2-benzylthio-5-nitrothiazole serves as a key intermediate or starting point for the synthesis of such agrochemical leads, particularly where the 4-amino-5-nitro substitution pattern is maintained as a pharmacophoric element.

Application
Selection Property
Validation Focus
SAR Lipophilicity Studies
2-Benzylthio effect on logP and membrane permeability
Verify lipophilicity-dependent SAR consistency
Oxidation Diversification
Benzylthio-to-sulfoxide/sulfone synthetic handle
Controlled oxidation feasibility and product characterization
Analytical Reference Standard
Defined melting point and chromatographic profile
HPLC method specificity and purity confirmation
Agrochemical Lead Discovery
4-Amino-5-nitrothiazole scaffold with benzylthio
Herbicidal activity screening and SAR expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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